Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is a biochemical assay reagent used primarily in scientific research. It is a derivative of muramic acid, an amino sugar found in peptidoglycan, which is a major component of bacterial cell walls . The compound has a molecular formula of C26H33NO8 and a molecular weight of 487.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester involves multiple stepsThe acetylation of the amino group and the esterification of the carboxyl group are also crucial steps in the synthesis .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or acetyl groups.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study bacterial cell wall synthesis and degradation.
Industry: The compound can be used in the production of biochemical assay reagents .
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester involves its interaction with bacterial cell wall synthesis pathways. The compound can inhibit enzymes involved in the synthesis of peptidoglycan, thereby disrupting bacterial cell wall formation and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester: Another derivative of muramic acid with similar applications.
N-Acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-alpha-muramic Acid Methyl Ester: A structurally related compound used in similar research contexts.
Uniqueness
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in studying bacterial cell wall synthesis and developing targeted antibiotics .
Properties
IUPAC Name |
methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTACECEWGGFLK-ISOSPYKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.